molecular formula C19H19FN2O3 B1532786 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol CAS No. 1394821-00-1

1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol

Cat. No.: B1532786
CAS No.: 1394821-00-1
M. Wt: 342.4 g/mol
InChI Key: ZOOIQKNZIHKMAM-UHFFFAOYSA-N
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Description

1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(4-amino-2-fluorophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2,23)11-24-13-4-5-14-16(10-13)22-8-7-17(14)25-18-6-3-12(21)9-15(18)20/h3-10,23H,11,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOIQKNZIHKMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-((4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (10.04 g, 27 mmol) and HCOOK (15.87 g, 189 mmol) in THF/H2O (54 mL, THF/H2O=4:1) was added catalytic amount of Pd/C (5%, 53%˜55% water content, w/w). The reaction was stirred at 45° C. for 5 hours, and then diluted with THF/H2O (40 mL, v/v=1:1). The resulted mixture was filtered and the filtrate was concentrated in vacuo. The residue was washed with EtOH/H2O (30 mL×3, v/v=5:1), and dried in vacuo at 45° C. for 24 hours to give the title compound as a light gray solid (8.1 g, 87%).
Quantity
10.04 g
Type
reactant
Reaction Step One
Name
HCOOK
Quantity
15.87 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
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1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
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1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
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1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Reactant of Route 5
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1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol

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